Cas no 1207025-25-9 (ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate)

ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate 化学的及び物理的性質
名前と識別子
-
- ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate
- ethyl 2-oxo-2-[3-(2-oxopiperidin-1-yl)anilino]acetate
- VU0494883-1
- 1207025-25-9
- ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate
- F2189-0342
- AKOS024628017
- ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate
-
- インチ: 1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)
- InChIKey: YWJOFJYWXBKKFN-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCCN1C1C=CC=C(C=1)NC(C(=O)OCC)=O
計算された属性
- せいみつぶんしりょう: 290.127
- どういたいしつりょう: 290.127
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 75.7A^2
ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2189-0342-5μmol |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-2μmol |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-4mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-1mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-10mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-30mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-3mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-25mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-2mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2189-0342-5mg |
ethyl {[3-(2-oxopiperidin-1-yl)phenyl]carbamoyl}formate |
1207025-25-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate 関連文献
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formateに関する追加情報
Introduction to Ethyl {3-(2-Oxopiperidin-1-yl)phenylcarbamoyl}formate (CAS No 1207025-25-9)
Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate, a compound with the chemical identifier CAS No 1207025-25-9, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential applications in drug development and biochemical research. The structural uniqueness of this molecule, characterized by its ethyl ester functionality and the presence of a piperidine ring fused with a carbamoyl group, makes it a promising candidate for further exploration.
The< strong>Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate molecule exhibits a complex interplay of electronic and steric effects that contribute to its reactivity and biological activity. The piperidine ring, known for its ability to enhance metabolic stability and bioavailability, plays a crucial role in the pharmacokinetic profile of this compound. Additionally, the phenylcarbamoyl moiety introduces hydrophobic interactions that can influence binding affinity to biological targets.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The< strong>3-(2-oxopiperidin-1-yl)phenylcarbamoyl moiety in Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate has been studied for its potential role in modulating various biological pathways. For instance, studies have suggested that this structure may interact with enzymes and receptors involved in inflammation and pain signaling, making it a valuable scaffold for developing anti-inflammatory drugs.
The< strong>formate ester group in Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate is another critical feature that contributes to its chemical behavior. Formate esters are known for their stability under various conditions and their ability to undergo hydrolysis, releasing formic acid and the corresponding carboxylic acid derivative. This property makes them useful in synthetic chemistry for introducing formate functionalities into molecules without unwanted side reactions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy. Using molecular modeling techniques, scientists have been able to identify potential binding sites on target proteins for Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate. These studies have highlighted the compound's potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
The synthesis of Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has allowed chemists to optimize yield and purity, making it feasible for large-scale production. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
In conclusion, Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate represents a fascinating area of research with significant implications for pharmaceutical development. Its unique structural features and potential biological activities make it a valuable compound for further investigation. As our understanding of molecular interactions continues to evolve, compounds like Ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate are likely to play a crucial role in the discovery of new therapeutic agents.
1207025-25-9 (ethyl {3-(2-oxopiperidin-1-yl)phenylcarbamoyl}formate) 関連製品
- 1501585-47-2(3-(Pyridin-4-yl)pyrazine-2-carboxylic acid)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 205-83-4(Acenaphth1,2-aanthracene)
- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)
- 1706444-44-1(4-(2,6-Dimethoxybenzoyl)quinoline)
- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)
- 1226454-74-5(2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)
- 2229585-08-2(3-(5-nitrothiophen-2-yl)oxypyrrolidine)
- 2044702-36-3(4-3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl2-pyridinecarboxylic Acid)
- 1024222-56-7(1-(3,4-dimethoxyphenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one)



